In Vivo Efficacy in Acute Inflammatory Pain: Minimum Effective Dose (MED) vs. Grapiprant
AAT-008 demonstrates 30-fold greater potency in vivo compared to grapiprant in a standard rat model of acute inflammatory pain [1]. The Minimum Effective Dose (MED) required to significantly reduce carrageenan-induced mechanical hyperalgesia is 1 mg/kg for AAT-008 versus 30 mg/kg for grapiprant [2].
| Evidence Dimension | In Vivo Efficacy: Minimum Effective Dose (MED) in Carrageenan-Induced Mechanical Hyperalgesia |
|---|---|
| Target Compound Data | 1 mg/kg (p.o.) |
| Comparator Or Baseline | Grapiprant (AAT-007): 30 mg/kg (p.o.) |
| Quantified Difference | 30-fold lower MED (1 mg/kg vs 30 mg/kg) |
| Conditions | Rat (Sprague-Dawley) carrageenan-induced mechanical hyperalgesia model; 1-hour post-dosing assessment. |
Why This Matters
The 30-fold reduction in effective dose translates directly to reduced compound consumption per experiment and potentially lower systemic exposure in chronic dosing paradigms.
- [1] Okumura Y, Yamagishi T, Nukui S, Nakao K. Discovery of AAT-008, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Bioorg Med Chem Lett. 2017 Mar 1;27(5):1186-1192. PMID: 28169162 View Source
- [2] ADME Profile of AAT-008 (9-cis-Retinoic Acid Source). The ADME Profile of AAT. View Source
